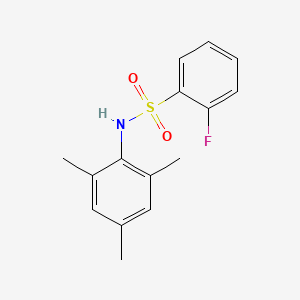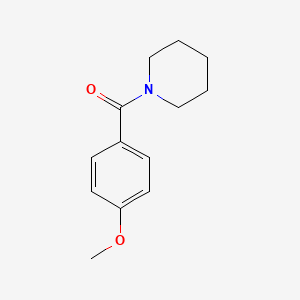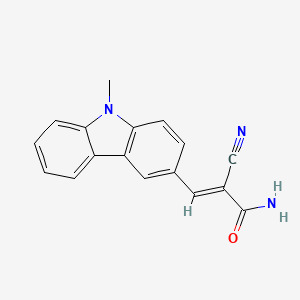![molecular formula C9H5Cl3N2O2S B10973198 4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B10973198.png)
4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a sulfonyl group and multiple chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 4-chloropyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 4-chloropyrazole in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlor-1-[(2,5-Dichlorphenyl)sulfonyl]-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.
Medizin: Die Forschung wird fortgesetzt, um ihr Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.
Industrie: Es wird bei der Entwicklung von Agrochemikalien und anderen Industrieprodukten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-1-[(2,5-Dichlorphenyl)sulfonyl]-1H-pyrazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonylgruppe kann starke Wechselwirkungen mit Enzymen oder Rezeptoren eingehen und deren Aktivität möglicherweise hemmen. Die Chloratome können die Lipophilie der Verbindung erhöhen, was ihren Durchgang durch Zellmembranen erleichtert und ihre Bioverfügbarkeit erhöht.
Ähnliche Verbindungen:
- 4-Chlor-1-[(2,4-Dichlorphenyl)sulfonyl]-1H-pyrazol
- 4-Chlor-1-[(3,5-Dichlorphenyl)sulfonyl]-1H-pyrazol
- 4-Chlor-1-[(2,6-Dichlorphenyl)sulfonyl]-1H-pyrazol
Vergleich:
- Einzigartigkeit: Die spezifische Anordnung der Chloratome und der Sulfonylgruppe in 4-Chlor-1-[(2,5-Dichlorphenyl)sulfonyl]-1H-pyrazol verleiht ihm einzigartige chemische Eigenschaften wie erhöhte Stabilität und Reaktivität.
- Aktivität: Die Position der Chloratome kann die biologische Aktivität der Verbindung und ihre Wechselwirkung mit molekularen Zielstrukturen erheblich beeinflussen.
Wirkmechanismus
The mechanism of action of 4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole
- 4-Chloro-1-[(3,5-dichlorophenyl)sulfonyl]-1H-pyrazole
- 4-Chloro-1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazole
Comparison:
- Uniqueness: The specific arrangement of chlorine atoms and the sulfonyl group in 4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole imparts unique chemical properties, such as increased stability and reactivity.
- Activity: The position of the chlorine atoms can significantly influence the compound’s biological activity and its interaction with molecular targets.
Eigenschaften
Molekularformel |
C9H5Cl3N2O2S |
|---|---|
Molekulargewicht |
311.6 g/mol |
IUPAC-Name |
4-chloro-1-(2,5-dichlorophenyl)sulfonylpyrazole |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-6-1-2-8(12)9(3-6)17(15,16)14-5-7(11)4-13-14/h1-5H |
InChI-Schlüssel |
SMFLJFXUUXWQBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N2C=C(C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10973129.png)

![4-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10973144.png)
![1-[(4-Methylphenyl)sulfonyl]-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B10973152.png)
![[1-(2-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B10973158.png)
![2-[(3,4-dichlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10973162.png)
![6-(1-ethyl-5-methylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B10973167.png)
![3-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10973178.png)


![N-[4-(dimethylamino)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B10973193.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B10973207.png)
![N-(2-nitrophenyl)-2-{[4-(tetrahydrofuran-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973208.png)
